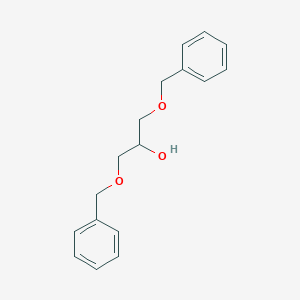

1,3-Bis(benzyloxy)-2-propanol

Description

The exact mass of the compound 1,3-Bis(benzyloxy)-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(benzyloxy)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(benzyloxy)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(phenylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLSYSVVBAMYKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073990 | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-79-8 | |

| Record name | 1,3-Bis(phenylmethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Bis(benzyloxy)-2-propanol chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,3-Bis(benzyloxy)-2-propanol

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Bis(benzyloxy)-2-propanol, also known as 1,3-Di-O-benzylglycerol.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes. This compound serves as a versatile intermediate in organic synthesis, notably as a precursor to antiviral agents.[2][3]

Chemical and Physical Data

The fundamental properties of 1,3-Bis(benzyloxy)-2-propanol are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 6972-79-8[1][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₁₇H₂₀O₃[1][4][5][6][7][9][10][] |

| Molecular Weight | 272.34 g/mol [1][2][3][4][5][6][7][9][10][] |

| Appearance | Colorless to light yellow/orange clear liquid or oil[1][5][] |

| Density | 1.103 g/mL at 20 °C[2][3][4][7][] |

| Boiling Point | 226-227 °C at 3 mmHg[2][3][4][] |

| Flash Point | >230 °F (>110 °C) - closed cup[2][4][7] |

| Refractive Index | n20/D 1.549[1][2][3][4][7] |

| Purity | >96.0% (GC) or 97%[1][2][5] |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Storage Temperature | Refrigerator (0-10°C)[1][4] |

| InChI Key | ARLSYSVVBAMYKA-UHFFFAOYSA-N[2][5][] |

| SMILES | OC(COCc1ccccc1)COCc1ccccc1[2][5][] |

Experimental Protocols

Synthesis of 1,3-Bis(benzyloxy)-2-propanol

A common synthetic route to 1,3-Bis(benzyloxy)-2-propanol involves the reaction of benzyl alcohol with epichlorohydrin under basic conditions.[6]

Materials:

-

Benzyl alcohol (3.9 mol)

-

Sodium hydroxide (NaOH) (2.5 mol)

-

Epichlorohydrin (1.08 mol)

-

Water (H₂O)

-

Toluene

Procedure:

-

A solution of sodium hydroxide (100 g) in water (200 mL) is prepared and added to benzyl alcohol (400 g) over a period of 10 minutes.[6]

-

The resulting mixture is cooled to 25 °C.[6]

-

Epichlorohydrin (100 g) is then added to the mixture over 30 minutes with rapid and vigorous stirring.[6]

-

The reaction is stirred vigorously for an additional 16 hours.[6]

-

Following the reaction period, the mixture is diluted with 1000 mL of water.[6]

-

The product is extracted three times with 500 mL portions of toluene.[6]

-

The combined toluene extracts are washed with 500 mL of water, dried over sodium sulfate (Na₂SO₄), and evaporated to yield an oil.[6]

-

The crude product is purified by distillation to yield 1,3-Bis(benzyloxy)-2-propanol.[6]

Visualized Workflows and Applications

The following diagrams illustrate the synthesis pathway and the role of 1,3-Bis(benzyloxy)-2-propanol as a chemical intermediate.

Caption: Synthesis workflow for 1,3-Bis(benzyloxy)-2-propanol.

Caption: Role of 1,3-Bis(benzyloxy)-2-propanol in chemical synthesis.

Safety and Handling

1,3-Bis(benzyloxy)-2-propanol is a combustible liquid and should be handled with appropriate safety precautions.[2]

-

Personal Protective Equipment (PPE): Wear eyeshields, gloves, and a suitable respirator when handling this chemical.[2][4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, such as a refrigerator.[4][12]

-

Handling: Avoid contact with skin and eyes.[12][13][14][15] Ensure adequate ventilation to prevent inhalation of vapors.[12][13][14]

-

Transport: It is classified as non-hazardous for all modes of transport.[4][7]

References

- 1. 1,3-Bis(benzyloxy)-2-propanol | 6972-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]

- 4. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]

- 5. 1,3-Bis(benzyloxy)-2-propanol | CymitQuimica [cymitquimica.com]

- 6. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. SDS of 1,3-Bis(Benzyloxy)-2-Propanol, Safety Data Sheets, CAS 6972-79-8 - chemBlink [ww.chemblink.com]

- 9. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]

- 10. 1,3-Bis(benzyloxy)-2-propanol 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pdf.dutscher.com [pdf.dutscher.com]

- 15. laballey.com [laballey.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,3-Bis(benzyloxy)-2-propanol (CAS: 6972-79-8)

This document provides a comprehensive technical overview of 1,3-Bis(benzyloxy)-2-propanol, a key intermediate in organic synthesis. It includes detailed information on its chemical and physical properties, a complete synthesis protocol, and its applications, particularly in the development of antiviral agents.

Chemical and Physical Properties

1,3-Bis(benzyloxy)-2-propanol, also known as 1,3-Di-O-benzylglycerol, is a colorless to light yellow liquid organic compound.[1] It is primarily utilized as a building block in chemical synthesis. Its physical and chemical characteristics are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [1][2] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | [1] |

| Density | 1.103 g/mL at 20 °C (lit.) | [3][4] |

| Boiling Point | 226-227 °C at 3 mmHg (lit.) | [3] |

| Refractive Index | n20/D 1.549 (lit.) | [3][4] |

| Flash Point | >230 °F (>110 °C) - closed cup | [4] |

| Specific Gravity | 1.10 (20/20) | [1][2] |

| Purity | >96.0% (GC) or 97% | [1][2] |

| Storage Temperature | Refrigerated (0-10°C) | [1] |

| Condition to Avoid | Heat Sensitive | [1][2] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6972-79-8 | [2][5][6] |

| Molecular Formula | C₁₇H₂₀O₃ | [2][5][6] |

| Molecular Weight | 272.34 g/mol | [2][5][6] |

| Linear Formula | (C₆H₅CH₂OCH₂)₂CHOH | [7] |

| Synonyms | 1,3-Di-O-benzylglycerol, 1,3-Dibenzyloxy-2-propanol | [1][6][7] |

| MDL Number | MFCD00010616 | [1][2][6] |

| PubChem Substance ID | 87564981 / 24857343 | [1][2][7] |

| Beilstein/REAXYS No. | 1986774 | [1][7] |

| InChI Key | ARLSYSVVBAMYKA-UHFFFAOYSA-N | |

| SMILES | OC(COCc1ccccc1)COCc2ccccc2 | [6] |

Synthesis and Experimental Protocols

The primary synthesis route for 1,3-Bis(benzyloxy)-2-propanol involves the reaction of benzyl alcohol with epichlorohydrin.

Experimental Protocol: Synthesis of 1,3-Bis(benzyloxy)-2-propanol[7]

This protocol details the synthesis of 1,3-di-O-benzylglycerol from benzyl alcohol and epichlorohydrin.[5]

Materials:

-

Benzyl alcohol (400 g, 3.9 mol)

-

Sodium hydroxide (100 g, 2.5 mol)

-

Epichlorohydrin (100 g, 1.08 mol)

-

Water

-

Toluene

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of sodium hydroxide (100 g) in water (200 mL) is added over 10 minutes to benzyl alcohol (400 g).[5]

-

The mixture is cooled to 25 °C.[5]

-

Epichlorohydrin (100 g) is then added with rapid stirring over a period of 30 minutes.[5]

-

Vigorous stirring is continued for 16 hours.[5]

-

The mixture is diluted with water (1000 mL).[5]

-

The product is extracted with toluene (3 x 500 mL).[5]

-

The combined toluene extract is washed with water (500 mL).[5]

-

The organic layer is dried over anhydrous Na₂SO₄ and then evaporated to an oil.[5]

-

The resulting oil is distilled to yield 1,3-di-O-benzylglycerol (150 g, 50% yield) with a boiling point of 155°C (0.5 mm).[5]

Figure 1. Synthesis workflow for 1,3-Bis(benzyloxy)-2-propanol.

Applications in Drug Development

1,3-Dibenzyloxy-2-propanol is a valuable precursor for antiviral intermediates.[7] Notably, it is a starting material in the synthesis of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), a potent and selective antiherpes agent. The synthesis involves the condensation of a derivative of 1,3-Bis(benzyloxy)-2-propanol with a modified guanine base.

The compound is also used in the synthesis of 1,3-dibenzyloxyacetone.[7]

Figure 2. Role as a precursor in chemical synthesis pathways.

Safety and Handling

Proper safety precautions must be observed when handling 1,3-Bis(benzyloxy)-2-propanol. It is classified as a combustible liquid.[7]

Table 3: Safety Information

| Parameter | Value | Source(s) |

| Storage Class | 10 - Combustible liquids | [7][8] |

| WGK (Water Hazard Class) | WGK 3 | [7] |

| Safety Statements | S23 (Do not breathe gas/fumes/vapour/spray), S24/25 (Avoid contact with skin and eyes) | [4] |

| Transport Information | NONH (Non-hazardous for all modes of transport) | [4] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, multi-purpose combination respirator cartridge (US) | [7] |

Handling Recommendations:

-

Handle in a well-ventilated place.[9]

-

Wear suitable protective clothing, including gloves and eye/face protection.[9][10]

-

Store in a dry, cool, and well-ventilated place in a tightly closed container.[9][12]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[12]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[12]

-

Ingestion: Clean mouth with water and seek medical attention.[12]

Spectroscopic Data

References

- 1. 1,3-Bis(benzyloxy)-2-propanol | 6972-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. labproinc.com [labproinc.com]

- 3. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,3-二苄氧基-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. laballey.com [laballey.com]

- 11. pdf.dutscher.com [pdf.dutscher.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: Physical Properties and Synthetic Utility of 1,3-Dibenzyloxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,3-dibenzyloxy-2-propanol, a key intermediate in the synthesis of antiviral compounds. The document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and elucidates its role in the context of antiviral drug action through a detailed signaling pathway diagram.

Core Physical and Chemical Properties

1,3-Dibenzyloxy-2-propanol, also known as 1,3-Bis(benzyloxy)-2-propanol or 1,3-Di-O-benzylglycerol, is a viscous, pale-yellow oil at room temperature. Its core physical and chemical data are summarized in the table below, providing a quick reference for laboratory and developmental use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₀O₃ | [1][2] |

| Molecular Weight | 272.34 g/mol | [1][2] |

| CAS Number | 6972-79-8 | [1] |

| Appearance | Pale-yellow oil / Colorless to light yellow liquid | [2][3] |

| Boiling Point | 226-227 °C at 3 mmHg | [3][4] |

| Density | 1.103 g/mL at 20 °C | [3][4] |

| Refractive Index (n20/D) | 1.549 | [3][4] |

| Solubility | Soluble in Chloroform and Dichloromethane. | [5][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [7] |

| Storage Temperature | Refrigerated (0-10°C) | [3] |

Experimental Protocol: Synthesis of 1,3-Dibenzyloxy-2-propanol

The following protocol details a common method for the synthesis of 1,3-dibenzyloxy-2-propanol from benzyl alcohol and epichlorohydrin. This procedure is scalable and serves as a foundational method for producing this key intermediate.

Materials:

-

Benzyl alcohol (3.9 mol)

-

Sodium hydroxide (2.5 mol)

-

Epichlorohydrin (1.08 mol)

-

Water

-

Toluene

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL) is added to benzyl alcohol (400 g, 3.9 mol) over a period of 10 minutes.[7]

-

The mixture is then cooled to 25 °C.[7]

-

Epichlorohydrin (100 g, 1.08 mol) is added to the mixture with rapid stirring over 30 minutes.[7]

-

The reaction mixture is stirred vigorously for 16 hours.[7]

-

Following the stirring period, the mixture is diluted with water (1000 mL).[7]

-

The product is extracted with toluene (3 x 500 mL).[7]

-

The combined toluene extracts are washed with water (500 mL).[7]

-

The organic layer is dried over anhydrous sodium sulfate.[7]

-

The solvent is removed by evaporation to yield an oil.[7]

-

The crude product is purified by distillation to yield 1,3-di-O-benzylglycerol (150 g, 50% yield) with a boiling point of 155 °C at 0.5 mmHg.[7]

Application in Antiviral Drug Synthesis and Mechanism of Action

1,3-Dibenzyloxy-2-propanol is a crucial precursor in the synthesis of antiviral intermediates.[4] Notably, it is used in the preparation of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG), also known as ganciclovir, a potent antiviral drug effective against herpesviruses, including cytomegalovirus (CMV).[4][7]

The antiviral activity of ganciclovir is dependent on its conversion to the active triphosphate form within virus-infected cells. This process is initiated by a viral-encoded enzyme, providing selectivity for infected cells.

Signaling Pathway: Activation and Action of Ganciclovir

The following diagram illustrates the activation pathway of ganciclovir and its mechanism of action in inhibiting viral DNA replication.

Caption: Ganciclovir activation pathway and mechanism of viral DNA replication inhibition.

The mechanism of action of ganciclovir involves a three-step phosphorylation process to become the active ganciclovir-5'-triphosphate.[4] The initial and rate-limiting step is the monophosphorylation, which is preferentially catalyzed by a virus-encoded thymidine kinase (in the case of Herpes Simplex Virus) or the UL97 protein kinase (in Cytomegalovirus-infected cells).[8] This selective activation in infected cells is a key reason for the drug's therapeutic window.[8] Subsequent phosphorylations to the di- and triphosphate forms are carried out by cellular kinases.[4]

The active ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain.[4][8] This incorporation leads to the termination of DNA elongation, thereby halting viral replication.[8]

References

- 1. pnas.org [pnas.org]

- 2. Anti-herpesvirus activity of the acyclic nucleoside 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inducible expression of herpes simplex virus thymidine kinase increases sensitivity to ganciclovir but does not enhance bystander effect in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. ClinPGx [clinpgx.org]

- 7. Ganciclovir - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Ganciclovir? [synapse.patsnap.com]

Synthesis of 1,3-Bis(benzyloxy)-2-propanol from Glycerol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the primary synthetic routes for preparing 1,3-bis(benzyloxy)-2-propanol, a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents.[1] The document details methodologies starting from glycerol or its derivatives, including direct catalytic benzylation, Williamson ether synthesis, and synthesis via epichlorohydrin. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in the practical application of these methods.

Compound Identification and Properties

1,3-Bis(benzyloxy)-2-propanol, also known as 1,3-di-O-benzylglycerol, is a stable ether-protected form of glycerol. Its physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 6972-79-8 | [1] |

| Molecular Formula | C₁₇H₂₀O₃ | [1] |

| Molecular Weight | 272.34 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid/oil | |

| Boiling Point | 226-227 °C @ 3 mmHg | |

| Density | 1.103 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.549 |

Synthetic Methodologies

Method 1: Direct Catalytic Benzylation of Glycerol

This method involves the direct, solvent-free etherification of glycerol with benzyl alcohol using a solid acid catalyst. It represents an environmentally conscious approach by avoiding organic solvents and utilizing a recyclable catalyst. The reaction typically yields a mixture of products, including the desired 1,3-bis(benzyloxy)-2-propanol (DBGE), mono-benzyl glycerol ether (MBGE), and di-benzyl ether (DBE) as a byproduct from the self-etherification of benzyl alcohol.[2]

Research into the solvent-free benzylation of glycerol has identified optimal conditions for maximizing glycerol conversion and selectivity towards the desired products.[2]

| Parameter | Optimal Value | Effect |

| Temperature | 150 °C | Increases reaction rate; no significant conversion increase above this temperature. |

| Glycerol:Benzyl Alcohol Molar Ratio | 1:3 | Higher ratios increase glycerol conversion but decrease selectivity for MBGE and increase byproduct (DBE) formation. |

| Catalyst Loading | 0.03 g/cm³ | Sufficient for effective conversion. |

| Agitation Speed | ≥ 800 rpm | Ensures reaction is not limited by mass transfer. |

| Reaction Time | 4 hours | Provides a balance between conversion and throughput. |

-

Preparation: In a batch reactor equipped with a mechanical stirrer and a temperature controller, add glycerol and benzyl alcohol in a 1:3 molar ratio.

-

Catalyst Addition: Add the solid acid catalyst (e.g., 20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay) at a loading of 0.03 g/cm³ relative to the total reactant volume.[2]

-

Reaction: Heat the mixture to 150 °C while stirring at 1000 rpm. Maintain these conditions for 4 hours.

-

Workup: After cooling, filter the reaction mixture to recover the solid catalyst. The liquid product can be purified by vacuum distillation or column chromatography.

-

Purification: The products, MBGE and DBGE, can be isolated by column chromatography using a hexane and ethyl acetate solvent system.[2]

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and versatile method for forming ethers. In this context, glycerol acts as the alcohol, which is deprotonated by a strong base to form an alkoxide. This nucleophile then displaces a halide from benzyl halide (e.g., benzyl bromide) in an Sₙ2 reaction. A key challenge is achieving selective benzylation of the primary C1 and C3 hydroxyl groups over the secondary C2 hydroxyl group. This can be influenced by the choice of base, solvent, and stoichiometry. Using solid-supported bases like KOH/Al₂O₃ can offer a milder and more selective alternative to reagents like sodium hydride in DMF, which can lead to side reactions.[3][4][5]

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add glycerol (1.0 equiv.) and a suitable solvent (e.g., 1,4-dioxane).

-

Base Addition: Add a solid base such as potassium hydroxide supported on alumina (KOH/Al₂O₃) (e.g., 5-6 equivalents).[3]

-

Reagent Addition: Add benzyl bromide (2.2-2.5 equiv.) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 24 hours, monitoring the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the solid base.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate 1,3-bis(benzyloxy)-2-propanol.

References

- 1. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,3-Bis(benzyloxy)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(benzyloxy)-2-propanol, also known as 1,3-Di-O-benzylglycerol. The document details its chemical and physical properties, a standard synthesis protocol, and its applications in scientific research and drug development, particularly as a precursor for antiviral compounds.

Core Molecular and Physical Data

1,3-Bis(benzyloxy)-2-propanol is a key intermediate in organic synthesis. Its physical and chemical properties are summarized below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 272.34 g/mol | [1][2] |

| Molecular Formula | C17H20O3 | [1][3] |

| CAS Number | 6972-79-8 | [2][4] |

| Appearance | Colorless to light yellow or light orange clear liquid; Pale-Yellow Oil | [1][][4][6] |

| Density | 1.103 g/mL at 20 °C | [2][][3][4][7][8][9] |

| Boiling Point | 226-227 °C at 3 mm Hg | [2][][3][4][7][9] |

| Refractive Index | n20/D 1.549 | [2][7][9] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2][3][4] |

| Purity | Typically >96.0% (GC) or 97% | [1][2][3][6][9] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Synonyms | 1,3-Di-O-benzylglycerol, 1,3-Dibenzyloxy-2-propanol | [2][4][6][9][10] |

Applications in Research and Drug Development

1,3-Bis(benzyloxy)-2-propanol serves as a crucial building block in various synthetic pathways. Its primary applications include:

-

Antiviral Agent Synthesis : It is a well-established precursor for antiviral intermediates.[2][4][7][9] Notably, it is used in the synthesis of ganciclovir and other potent anti-herpes agents like 9-[(1,3-Dihydroxy-2-propoxy)methyl]guanine.[11][9] The compound itself is described as a nucleophilic agent effective against the herpes simplex virus.[11]

-

Synthetic Intermediate : It is utilized in the synthesis of 1,3-dibenzyloxyacetone, another versatile chemical intermediate.[2][4][7][9]

-

Pharmacological Activity : Studies have indicated that it possesses spasmolytic and cholinolytic activity.[][4]

Experimental Protocol: Synthesis of 1,3-Bis(benzyloxy)-2-propanol

This section details a common laboratory-scale synthesis of 1,3-Bis(benzyloxy)-2-propanol from benzyl alcohol and epichlorohydrin.[12]

3.1. Materials and Reagents:

-

Benzyl alcohol (3.9 mol)

-

Sodium hydroxide (2.5 mol)

-

Epichlorohydrin (1.08 mol)

-

Deionized water

-

Toluene

-

Sodium sulfate (Na2SO4), anhydrous

3.2. Equipment:

-

Reaction vessel with rapid mechanical stirring

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

3.3. Procedure:

-

Preparation of Sodium Benzyl Oxide: In a suitable reaction vessel, prepare a solution of sodium hydroxide (100 g, 2.5 mol) in water (200 mL). Over 10 minutes, add this solution to benzyl alcohol (400 g, 3.9 mol) while stirring.

-

Reaction Initiation: Cool the resulting mixture to 25 °C.

-

Addition of Epichlorohydrin: Add epichlorohydrin (100 g, 1.08 mol) to the mixture dropwise over 30 minutes with rapid and continuous stirring.

-

Reaction Period: Continue vigorous stirring for 16 hours at room temperature.

-

Work-up and Extraction:

-

Dilute the reaction mixture with 1000 mL of water.

-

Transfer the mixture to a separatory funnel and extract the organic phase with toluene (3 x 500 mL).

-

-

Washing and Drying:

-

Wash the combined toluene extracts with 500 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the toluene under reduced pressure using a rotary evaporator to yield a crude oil.

-

Purify the oil by vacuum distillation to yield 1,3-Bis(benzyloxy)-2-propanol (1,3-di-O-benzylglycerol). The expected boiling point is 155 °C at 0.5 mm Hg, with an approximate yield of 50%.[12]

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Workflow for the synthesis of 1,3-Bis(benzyloxy)-2-propanol.

References

- 1. 1,3-Bis(benzyloxy)-2-propanol | CymitQuimica [cymitquimica.com]

- 2. 1,3-Dibenzyloxy-2-propanol 97 6972-79-8 [sigmaaldrich.com]

- 3. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]

- 4. 1,3-BIS(BENZYLOXY)-2-PROPANOL Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 1,3-Bis(benzyloxy)-2-propanol | 6972-79-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. 1,3-Dibenzyloxy-2-propanol 97 6972-79-8 [sigmaaldrich.com]

- 10. 1,3-Dibenzyloxy-2-propanol | CymitQuimica [cymitquimica.com]

- 11. 1,3-Dibenzyloxy-2-propanol | 6972-79-8 | FD21559 [biosynth.com]

- 12. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

The Strategic Utility of 1,3-di-O-benzylglycerol in Bioactive Molecule Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-O-benzylglycerol is a versatile and pivotal building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex bioactive lipids. Its unique structural features, possessing two benzyl-protected primary hydroxyl groups and a free secondary hydroxyl group, allow for regioselective modifications, making it an invaluable intermediate in the stereospecific synthesis of glycerolipids and other complex molecules. This technical guide provides an in-depth exploration of the applications of 1,3-di-O-benzylglycerol, with a primary focus on its crucial role in the synthesis of the potent antiviral drug, ganciclovir.

Core Application: A Precursor to Antiviral Therapeutics

The most prominent application of 1,3-di-O-benzylglycerol in drug development is as a key precursor in the synthesis of ganciclovir, a synthetic nucleoside analog of 2'-deoxy-guanosine. Ganciclovir is a frontline antiviral medication for the treatment and prevention of cytomegalovirus (CMV) infections, especially in immunocompromised individuals. The glycerol backbone of ganciclovir is derived from 1,3-di-O-benzylglycerol, which undergoes a series of chemical transformations to introduce the necessary functional groups for its antiviral activity.

The synthesis of ganciclovir from 1,3-di-O-benzylglycerol typically involves the activation of the C2 hydroxyl group, often by conversion to an acetoxymethyl ether, to create the intermediate 2-O-(acetoxymethyl)-1,3-di-O-benzylglycerol. This activated side chain is then condensed with a protected guanine derivative, such as N2,9-diacetylguanine, to form the crucial carbon-nitrogen bond. Subsequent deprotection of the benzyl and acetyl groups yields the final ganciclovir molecule.

Data Presentation: Synthesis Yields and Biological Activity

The efficiency of various synthetic routes to ganciclovir and the biological efficacy of the final product are critical parameters in drug development. The following tables summarize key quantitative data from the literature.

| Starting Material/Route | Key Intermediate | Reported Overall Yield (%) | Reference |

| Guanine and 1,3-dibenzyloxy-2-acetoxymethoxy propane | N/A (Direct Coupling) | 54 | (Referenced in Indian Academy of Sciences, 2024)[1] |

| Diacetylguanine and 1,3-diacetoxy-2-acetoxymethoxy propane | N-acetyl-9-(1,3-diacetoxy-2-propoxymethyl) guanine | 46 | (Referenced in Indian Academy of Sciences, 2024)[1] |

| One-pot from Guanine and 2-AMDP* | Diacetyl guanine intermediate | 95 | (Indian Academy of Sciences, 2024)[1] |

Note: 2-AMDP (2-acetoxymethoxy-1,3-diacetoxy propane) is a related glycerol derivative, highlighting the importance of this structural motif.

| Virus Strain | Ganciclovir IC₅₀ (µM) | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.40 ± 0.02 - 1.59 ± 0.14 | (Investigative Ophthalmology & Visual Science, 2011)[2][3] |

| Acyclovir-resistant HSV-1 | 93.00 ± 9.64 | (Investigative Ophthalmology & Visual Science, 2011)[2][3] |

| Feline Herpesvirus Type 1 (FHV-1) | 5.2 | (American Journal of Veterinary Research, 2002)[4] |

Experimental Protocols

A pivotal step in the synthesis of ganciclovir from 1,3-di-O-benzylglycerol is the condensation of its activated form with a protected guanine base. The following is a representative experimental protocol for this key transformation.

Synthesis of N²-acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine

Materials:

-

2-O-(Acetoxymethyl)-1,3-di-O-benzylglycerol

-

N²,9-Diacetylguanine

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

A mixture of N²,9-diacetylguanine, 2-O-(acetoxymethyl)-1,3-di-O-benzylglycerol, and a catalytic amount of p-toluenesulfonic acid monohydrate is prepared in anhydrous N,N-dimethylformamide (DMF).

-

The reaction mixture is heated to a temperature between 90°C and 100°C with continuous stirring.

-

The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours (e.g., 42-63 hours) until completion.[5]

-

Upon completion, the solvent (DMF) is removed under reduced pressure to yield a crude product.

-

The crude product, containing a mixture of N-9 and N-7 isomers, is then subjected to purification steps, which may include crystallization and column chromatography, to isolate the desired N²-acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine.

Mandatory Visualizations

Synthetic Workflow of Ganciclovir

Caption: Synthetic workflow from 1,3-di-O-benzylglycerol to Ganciclovir.

Mechanism of Action of Ganciclovir

Caption: Mechanism of action of the antiviral drug Ganciclovir.

Conclusion

1,3-di-O-benzylglycerol stands out as a critical chiral building block in the synthesis of complex, biologically active molecules. Its utility is particularly well-demonstrated in the multi-step synthesis of the antiviral drug ganciclovir, where it serves as the foundational glycerol backbone. The strategic use of its protected hydroxyl groups allows for precise chemical manipulations, leading to the efficient construction of the final drug product. The data and protocols presented herein underscore the importance of 1,3-di-O-benzylglycerol in the arsenal of synthetic chemists and drug development professionals, enabling the creation of vital therapeutics.

References

- 1. ias.ac.in [ias.ac.in]

- 2. In Vitro Synergism of Trifluorothymidine and Ganciclovir against HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro synergism of trifluorothymidine and ganciclovir against HSV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. US7078524B2 - Process for the synthesis of ganciclovir - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 1,3-Bis(benzyloxy)-2-propanol

This technical guide provides a comprehensive overview of the solubility of 1,3-bis(benzyloxy)-2-propanol, a key intermediate in various synthetic applications, including the development of antiviral drugs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Compound Properties

1,3-Bis(benzyloxy)-2-propanol , also known as 1,3-di-O-benzylglycerol, is a colorless to pale yellow, oily liquid at room temperature.[2][3][] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₃ |

| Molecular Weight | 272.34 g/mol |

| Boiling Point | 226-227 °C at 3 mmHg |

| Density | 1.103 g/mL at 20 °C |

| Refractive Index | n20/D 1.549 |

| Form | Oil |

Solubility Profile

Currently, specific quantitative solubility data for 1,3-bis(benzyloxy)-2-propanol in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of 1,3-Bis(benzyloxy)-2-propanol

| Solvent | Solubility |

| Chloroform | Slightly Soluble[2][3] |

| Methanol | Slightly Soluble[2][3] |

| Dichloromethane | Soluble[5] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an oily organic compound like 1,3-bis(benzyloxy)-2-propanol. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent, followed by quantification of the dissolved solute.

Objective: To determine the solubility of 1,3-bis(benzyloxy)-2-propanol in a given solvent at a specific temperature.

Materials:

-

1,3-Bis(benzyloxy)-2-propanol

-

Selected solvent (e.g., methanol, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,3-bis(benzyloxy)-2-propanol to a series of vials.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved oil to separate.

-

For a more complete separation, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear supernatant (the solvent saturated with the solute).

-

Dilute the aliquot with a known volume of the solvent to a concentration suitable for analysis.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of 1,3-bis(benzyloxy)-2-propanol.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Synthesis Workflow of 1,3-Bis(benzyloxy)-2-propanol

1,3-Bis(benzyloxy)-2-propanol is a synthetic intermediate and its preparation is a key workflow for its subsequent use. The following diagram illustrates a common synthetic route.[6]

Caption: Synthesis of 1,3-Bis(benzyloxy)-2-propanol.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Bis(benzyloxy)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-Bis(benzyloxy)-2-propanol (CAS No. 6972-79-8), a key intermediate in the synthesis of various compounds, including antiviral agents. The following sections detail its properties, potential hazards, safe handling protocols, and relevant experimental procedures.

Chemical and Physical Properties

1,3-Bis(benzyloxy)-2-propanol is a combustible liquid. Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6972-79-8 | [1][2][3] |

| Molecular Formula | C₁₇H₂₀O₃ | [2] |

| Molecular Weight | 272.34 g/mol | [1] |

| Appearance | Colorless to light yellow, clear liquid/oil | |

| Boiling Point | 226-227 °C at 3 mmHg | [1][2] |

| Density | 1.103 g/mL at 20 °C | [1][2] |

| Flash Point | >110 °C (>230 °F) | [1][2] |

| Refractive Index (n20/D) | 1.549 | [1][2] |

| Storage Class | 10 - Combustible liquids | [1] |

Safety and Hazard Information

2.1. GHS Hazard Classification (Inferred)

Based on the structure and data for similar compounds, the following hazards may be associated with 1,3-Bis(benzyloxy)-2-propanol.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |

Note: This classification is inferred and should be used with caution. A comprehensive risk assessment should be conducted before use.

2.2. Toxicological Data (Surrogate Data from Benzyl Ether)

Specific toxicological data for 1,3-Bis(benzyloxy)-2-propanol is limited. The following data for benzyl ether (CAS No. 103-50-4) is provided as a reference. Due to the structural similarities, the toxicological profile may be comparable, but this should be treated as an estimation.

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 2500 mg/kg | [4][5][6][7] |

| LD50 | Mouse | Oral | 4300 mg/kg | [4][7] |

| LD50 | Rabbit | Dermal | >5000 mg/kg | [5] |

| Eye Irritation | Rabbit | - | Mild irritant | [4][6] |

| Skin Irritation | Rabbit | - | Mild irritant | [4][6] |

2.3. Known Hazards

-

Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]

-

Peroxide Formation: As an ether, 1,3-Bis(benzyloxy)-2-propanol may form explosive peroxides upon prolonged exposure to air and light. Containers should be dated upon receipt and opening.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when handling 1,3-Bis(benzyloxy)-2-propanol.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE plan should be in place before commencing any work.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an organic vapor cartridge may be necessary. |

3.2. Engineering Controls

-

Ventilation: All handling of 1,3-Bis(benzyloxy)-2-propanol should be performed in a well-ventilated area, preferably within a chemical fume hood.[8][9][10]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[10]

3.3. Storage

-

Conditions: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

-

Container: Keep the container tightly sealed to prevent the formation of peroxides.

-

Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[4]

3.4. Spill and Waste Disposal

-

Spill Cleanup: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocols

1,3-Bis(benzyloxy)-2-propanol is a valuable precursor in organic synthesis. Below are detailed methodologies for its synthesis and a common subsequent reaction.

4.1. Synthesis of 1,3-Bis(benzyloxy)-2-propanol

This protocol describes the synthesis of 1,3-Bis(benzyloxy)-2-propanol from benzyl alcohol and epichlorohydrin.

-

Materials:

-

Benzyl alcohol (3.9 mol)

-

Sodium hydroxide (2.5 mol)

-

Epichlorohydrin (1.08 mol)

-

Water

-

Toluene

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Prepare a solution of sodium hydroxide in water.

-

Add the sodium hydroxide solution to benzyl alcohol over 10 minutes.

-

Cool the mixture to 25 °C.

-

With rapid stirring, add epichlorohydrin over 30 minutes.

-

Continue vigorous stirring for 16 hours.

-

Dilute the mixture with water and extract with toluene (3x).

-

Wash the combined toluene extracts with water.

-

Dry the organic layer over sodium sulfate.

-

Evaporate the solvent to yield an oil.

-

Distill the oil under reduced pressure (bp 155 °C at 0.5 mm Hg) to obtain 1,3-Bis(benzyloxy)-2-propanol.

-

4.2. Oxidation to 1,3-Dibenzyloxyacetone

This protocol outlines the oxidation of 1,3-Bis(benzyloxy)-2-propanol to 1,3-dibenzyloxyacetone, a key intermediate for antiviral compounds.

-

Materials:

-

1,3-Bis(benzyloxy)-2-propanol

-

Oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)

-

Anhydrous solvent (e.g., dichloromethane)

-

Silica gel for chromatography

-

-

Procedure (General):

-

Dissolve 1,3-Bis(benzyloxy)-2-propanol in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the chosen oxidizing agent portion-wise at a controlled temperature (this will vary depending on the reagent used).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (the quenching agent will depend on the oxidant used).

-

Perform an aqueous workup to remove inorganic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 1,3-dibenzyloxyacetone.

-

Visualizations

5.1. Experimental Workflow: Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of 1,3-Bis(benzyloxy)-2-propanol to its use as a precursor for antiviral intermediates.

Caption: General workflow for the synthesis and application of 1,3-Bis(benzyloxy)-2-propanol.

5.2. Safe Handling Logic

This diagram outlines the logical flow of considerations for the safe handling of 1,3-Bis(benzyloxy)-2-propanol.

Caption: Logical flow for ensuring the safe handling of 1,3-Bis(benzyloxy)-2-propanol.

References

- 1. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 2. 1,3-bis-(Benzyloxy)-2-propanol | CAS#:6972-79-8 | Chemsrc [chemsrc.com]

- 3. 1,3-BIS(BENZYLOXY)-2-PROPANOL | 6972-79-8 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. purdue.edu [purdue.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

Methodological & Application

Synthesis of 1,3-Dibenzyloxyacetone from 1,3-Bis(benzyloxy)-2-propanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-dibenzyloxyacetone, a valuable intermediate in various chemical and pharmaceutical applications. The synthesis involves the oxidation of the secondary alcohol, 1,3-Bis(benzyloxy)-2-propanol. This guide outlines two common and effective oxidation methods: Swern oxidation and Dess-Martin periodinane (DMP) oxidation.

Introduction

1,3-Dibenzyloxyacetone serves as a key building block in the synthesis of a variety of complex molecules, including nucleoside analogues with antiviral properties.[1] The conversion of 1,3-Bis(benzyloxy)-2-propanol to its corresponding ketone is a critical transformation that requires mild and selective oxidation conditions to avoid side reactions. The choice of oxidant is crucial to ensure a high yield and purity of the desired product. This document details two reliable methods, Swern and Dess-Martin oxidations, known for their efficiency and compatibility with a wide range of functional groups.

Data Presentation

The following table summarizes the key quantitative data for the two featured oxidation methods for the synthesis of 1,3-dibenzyloxyacetone.

| Parameter | Swern Oxidation | Dess-Martin Oxidation |

| Starting Material | 1,3-Bis(benzyloxy)-2-propanol | 1,3-Bis(benzyloxy)-2-propanol |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane (DMP) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Reaction Temperature | -78 °C to room temperature | Room temperature |

| Typical Reaction Time | 1 - 3 hours | 1 - 4 hours |

| Reported Yield | High | High |

| Purification Method | Silica gel column chromatography | Silica gel column chromatography |

Experimental Workflows

The general experimental workflow for the synthesis of 1,3-dibenzyloxyacetone is depicted below. The process involves the setup of the reaction under an inert atmosphere, addition of reagents, monitoring of the reaction progress, work-up to isolate the crude product, and finally, purification.

Caption: General workflow for the synthesis of 1,3-dibenzyloxyacetone.

Experimental Protocols

Materials and Methods

-

Starting Material: 1,3-Bis(benzyloxy)-2-propanol (ensure it is dry and pure)[2]

-

Reagents:

-

Swern Oxidation: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N)

-

Dess-Martin Oxidation: Dess-Martin Periodinane (DMP)

-

-

Solvents: Anhydrous Dichloromethane (DCM), Hexanes, Ethyl acetate

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, inert gas supply (Argon or Nitrogen), low-temperature bath (for Swern oxidation), rotary evaporator, column chromatography setup.

Protocol 1: Swern Oxidation of 1,3-Bis(benzyloxy)-2-propanol

This protocol is a standard procedure for Swern oxidation and should be adapted based on the specific scale of the reaction.

Reaction Scheme:

Caption: Swern oxidation of 1,3-Bis(benzyloxy)-2-propanol.

Procedure:

-

Preparation: To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM (appropriate volume) at -78 °C under an inert atmosphere, add DMSO (2.2 equivalents) dropwise. Stir the resulting mixture for 15 minutes.

-

Addition of Alcohol: Add a solution of 1,3-Bis(benzyloxy)-2-propanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes at this temperature.

-

Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature over 30-60 minutes. Quench the reaction by adding water.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1,3-dibenzyloxyacetone.

Protocol 2: Dess-Martin Oxidation of 1,3-Bis(benzyloxy)-2-propanol

This protocol provides a milder alternative to the Swern oxidation, avoiding the use of low temperatures and malodorous byproducts.

Reaction Scheme:

Caption: Dess-Martin oxidation of 1,3-Bis(benzyloxy)-2-propanol.

Procedure:

-

Preparation: To a stirred solution of 1,3-Bis(benzyloxy)-2-propanol (1.0 equivalent) in anhydrous DCM (appropriate volume) at room temperature under an inert atmosphere, add Dess-Martin periodinane (1.2 - 1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1,3-dibenzyloxyacetone.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Insufficient oxidant; poor quality of reagents; moisture in the reaction. | Use a slight excess of the oxidizing agent; ensure all reagents are fresh and of high purity; use anhydrous solvents and perform the reaction under a strictly inert atmosphere. |

| Low Yield | Product loss during work-up or purification; side reactions. | Optimize extraction and chromatography conditions; ensure proper temperature control during the reaction (especially for Swern oxidation). |

| Presence of Impurities | Incomplete reaction; over-oxidation (less common with these methods); impurities in the starting material. | Ensure the starting material is pure; adjust reaction time based on TLC monitoring; optimize the chromatography purification protocol. |

Safety Precautions

-

Both Swern and Dess-Martin oxidations should be performed in a well-ventilated fume hood.

-

Oxalyl chloride is corrosive and toxic; handle with extreme care. The Swern oxidation produces carbon monoxide, a toxic gas.

-

Dess-Martin periodinane is a potentially explosive reagent, especially upon impact or heating. Handle with care and store appropriately.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Utilizing 1,3-Bis(benzyloxy)-2-propanol as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the fields of drug development and complex molecule synthesis, the judicious use of protecting groups is paramount. The 1,3-bis(benzyloxy)-2-propoxy group, derived from 1,3-Bis(benzyloxy)-2-propanol (also known as 1,3-di-O-benzylglycerol), offers a valuable strategy for the temporary protection of hydroxyl functionalities. This bulky, benzyl-type protecting group provides stability under a range of reaction conditions and can be selectively removed, making it a useful tool in the synthesis of complex architectures such as glycerolipids, phosphoinositides, and modified nucleosides.

These application notes provide a comprehensive overview of the use of the 1,3-bis(benzyloxy)-2-propoxy group, including detailed protocols for the protection and deprotection of alcohols, and a summary of relevant quantitative data.

Applications

The 1,3-bis(benzyloxy)-2-propoxy protecting group is primarily employed in the synthesis of molecules where a glycerol or a modified glycerol backbone is required. Key application areas include:

-

Glycerolipid and Phospholipid Synthesis: This protecting group serves as a chiral building block and a protective moiety in the stereoselective synthesis of complex lipids, including phosphatidylinositols.

-

Nucleoside and Oligonucleotide Chemistry: It can be used to protect the hydroxyl groups of nucleosides during the synthesis of modified oligonucleotides, where the stability of the benzyl ethers is advantageous.

-

Precursor for Antiviral Intermediates: 1,3-Bis(benzyloxy)-2-propanol is a known precursor in the synthesis of antiviral compounds.[1][2]

-

Synthesis of 1,3-Dibenzyloxyacetone: It is a direct precursor to 1,3-dibenzyloxyacetone, a versatile synthetic intermediate.[1][2]

Experimental Protocols

The following sections detail generalized experimental procedures for the introduction and removal of the 1,3-bis(benzyloxy)-2-propoxy protecting group. It is important to note that optimal reaction conditions may vary depending on the specific substrate and should be optimized accordingly.

Protection of Alcohols

The protection of an alcohol as its 1,3-bis(benzyloxy)-2-propyl ether is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with a suitable 2-substituted-1,3-bis(benzyloxy)propane derivative, such as 2-bromo-1,3-bis(benzyloxy)propane.

Protocol 1: Protection of a Primary Alcohol

-

Materials:

-

Alcohol substrate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromo-1,3-bis(benzyloxy)propane

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. To a solution of the alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases. c. Cool the reaction mixture back to 0 °C and add a solution of 2-bromo-1,3-bis(benzyloxy)propane (1.1 eq) in anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. f. Extract the aqueous layer with ethyl acetate (3 x volume). g. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.

Deprotection of 1,3-Bis(benzyloxy)-2-propoxy Ethers

The removal of the 1,3-bis(benzyloxy)-2-propoxy group is most commonly achieved by catalytic hydrogenolysis, which cleaves the benzyl ethers to regenerate the free hydroxyl group and produce toluene as a byproduct.

Protocol 2: Deprotection by Catalytic Hydrogenolysis

-

Materials:

-

Protected alcohol substrate

-

Palladium on charcoal (Pd/C), 10 wt. %

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure: a. Dissolve the protected alcohol (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation. b. Carefully add palladium on charcoal (10-20 mol %) to the solution. c. Secure the flask to a hydrogenation apparatus, evacuate the flask and backfill with hydrogen gas (repeat 3 times). d. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature. e. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate. f. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. g. Wash the Celite® pad with methanol or ethanol. h. Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be necessary.

Alternative Deprotection Methods

While catalytic hydrogenolysis is the most common method, other deprotection strategies for benzyl ethers can be employed, especially when the substrate contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes).

-

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers, often under milder conditions.[3][4]

-

Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is generally harsh and lacks selectivity.

Data Presentation

The efficiency of protection and deprotection reactions is highly substrate-dependent. The following table summarizes typical ranges for yields and reaction times based on literature for benzyl ether protecting groups in general, as specific quantitative data for the 1,3-bis(benzyloxy)-2-propoxy group is not widely reported in a consolidated format.

| Reaction | Reagents and Conditions | Typical Yield (%) | Typical Reaction Time (h) |

| Protection | NaH, 2-bromo-1,3-bis(benzyloxy)propane, DMF | 70-95 | 12-24 |

| Deprotection | H₂, Pd/C, MeOH or EtOH | 85-99 | 2-16 |

| Deprotection (Oxidative) | DDQ, CH₂Cl₂/H₂O | 70-90 | 1-8 |

Mandatory Visualizations

Experimental Workflow: Protection and Deprotection of an Alcohol

Caption: General workflow for the protection and deprotection of alcohols.

Logical Relationship: Key Steps in Synthesis

Caption: Logical flow of a synthetic sequence using the protecting group.

References

Application Notes and Protocols: The Role of 1,3-Bis(benzyloxy)-2-propanol in Antiviral Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(benzyloxy)-2-propanol is a pivotal building block in the synthesis of acyclic nucleoside analogues, a class of potent antiviral agents. Its protected glycerol structure provides the necessary scaffold for the elaboration of the side chain of drugs like ganciclovir and cidofovir, which are cornerstones in the treatment of herpesvirus and cytomegalovirus (CMV) infections. This document provides detailed application notes on the utility of 1,3-bis(benzyloxy)-2-propanol in the synthesis of these antiviral intermediates, complete with experimental protocols, quantitative data, and graphical representations of synthetic pathways and mechanisms of action.

Introduction

Acyclic nucleoside analogues mimic natural nucleosides but lack the cyclic sugar moiety, leading to chain termination upon incorporation into viral DNA. 1,3-Bis(benzyloxy)-2-propanol serves as a versatile precursor to the acyclic side chain of these drugs. The benzyl ether protecting groups are stable under various reaction conditions and can be readily removed in the final stages of the synthesis via catalytic hydrogenation. This allows for the introduction of various functionalities at the 2-position, a critical step in creating the active pharmacophore.

Application in Ganciclovir Synthesis

Ganciclovir, chemically known as 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, is a highly effective antiviral drug against cytomegalovirus (CMV). The synthesis of ganciclovir often involves the preparation of an activated acyclic side chain derived from 1,3-bis(benzyloxy)-2-propanol, which is then coupled with a protected guanine derivative.

Synthetic Strategy Overview

A common strategy involves the conversion of 1,3-bis(benzyloxy)-2-propanol into a more reactive intermediate, such as 1,3-dibenzyloxy-2-acetoxymethoxypropane or 1,3-dibenzyloxy-2-chloromethoxypane. This activated side chain is then used to alkylate a protected guanine derivative, typically N2,9-diacetylguanine. Subsequent deprotection of the acetyl and benzyl groups yields ganciclovir.

Logical Workflow for Ganciclovir Synthesis

Caption: Workflow for the synthesis of ganciclovir.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dibenzyloxy-2-acetoxymethoxypropane

This protocol details the activation of 1,3-bis(benzyloxy)-2-propanol.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1,3-bis(benzyloxy)-2-propanol (1 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add paraformaldehyde (2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Acetylation: Slowly add acetyl chloride (1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1,3-dibenzyloxy-2-acetoxymethoxypropane as a colorless oil.

Protocol 2: Synthesis of N²-Acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine

This protocol describes the coupling of the activated side chain with protected guanine.

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend N²,9-diacetylguanine (1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Alkylation: Add 1,3-dibenzyloxy-2-acetoxymethoxypropane (1.2 eq) and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C for 6-8 hours. Monitor the reaction by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. Collect the precipitate by filtration and wash with water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/toluene) to obtain N²-acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine.

Protocol 3: Deprotection to Ganciclovir

This protocol outlines the final deprotection steps.

-

Debenzylation: Dissolve the protected ganciclovir intermediate from Protocol 2 in methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours.

-

Deacetylation: After complete debenzylation (monitored by TLC), filter the catalyst through a pad of Celite. To the filtrate, add a solution of sodium methoxide in methanol and stir at room temperature for 2-4 hours to effect deacetylation.

-

Neutralization and Isolation: Neutralize the reaction mixture with acetic acid. Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from a water/alcohol mixture to yield pure ganciclovir.

Quantitative Data

| Step | Intermediate/Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1,3-Dibenzyloxy-2-acetoxymethoxypropane | 1,3-Bis(benzyloxy)-2-propanol | 1 : 2 : 1.5 (Propanol:Paraformaldehyde:Acetyl Chloride) | DCM | p-TsOH | 0 to RT | 12-16 | 75-85 | >95 (by NMR) |

| 2 | N²-Acetyl-9-(1,3-dibenzyloxy-2-propoxymethyl)guanine | N²,9-Diacetylguanine | 1 : 1.2 (Guanine:Side Chain) | DMF | p-TsOH | 90-100 | 6-8 | 60-70 | >98 (by HPLC) |

| 3 | Ganciclovir | Protected Ganciclovir | - | Methanol | 10% Pd/C, NaOMe | RT | 14-28 | 80-90 | >99.5 (by HPLC) |

Application in Cidofovir Synthesis

Cidofovir, or (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine, is another important antiviral agent used against CMV retinitis in AIDS patients. The synthesis of its acyclic side chain can also commence from a chiral derivative of 1,3-bis(benzyloxy)-2-propanol.

Synthetic Strategy Overview

The synthesis of cidofovir requires a chiral starting material to establish the correct stereochemistry. A common approach involves the use of (S)-1-O-trityl-2,3-O-isopropylideneglycerol, which can be derived from (S)-glycidol. However, intermediates structurally related to 1,3-bis(benzyloxy)-2-propanol can also be employed in alternative synthetic routes. The key steps involve the introduction of a phosphonomethoxy group at the 2-position of the glycerol backbone and subsequent coupling with cytosine.

Mechanism of Action of Ganciclovir and Cidofovir

Both ganciclovir and cidofovir act as inhibitors of viral DNA synthesis. Their mechanism of action involves several key steps within the virus-infected host cell.

Signaling Pathway for Ganciclovir and Cidofovir Action

Caption: Mechanism of action of ganciclovir and cidofovir.

Detailed Mechanism

-

Activation: Ganciclovir is a prodrug that requires phosphorylation to become active. In CMV-infected cells, the viral kinase UL97 catalyzes the initial phosphorylation to ganciclovir monophosphate.[1] Host cell kinases then convert the monophosphate to the active triphosphate form.[2][3] Cidofovir, being a phosphonate nucleotide analog, already contains a phosphate mimic and requires only two phosphorylations by host cell kinases to form the active diphosphate.[4]

-

Inhibition of Viral DNA Polymerase: The active triphosphate of ganciclovir and diphosphate of cidofovir are potent competitive inhibitors of the viral DNA polymerase.[3] They compete with the natural substrate, dGTP (for ganciclovir) and dCTP (for cidofovir), for incorporation into the growing viral DNA chain.

-

Chain Termination: Once incorporated, these analogues either terminate or significantly slow down the elongation of the viral DNA chain because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][4] This ultimately halts viral replication.

Conclusion

1,3-Bis(benzyloxy)-2-propanol is a crucial and versatile starting material for the synthesis of antiviral drug intermediates, particularly for ganciclovir. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development. A thorough understanding of the synthetic pathways and the mechanism of action of the final drug products is essential for the development of new and improved antiviral therapies.

References

Application Note and Protocol: Selective Benzylation of Glycerol to 1,3-Di-O-benzylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective synthesis of 1,3-di-O-benzylglycerol, a valuable intermediate in the synthesis of various biologically active molecules and complex lipids. The primary method described is a direct approach utilizing benzyl alcohol and epichlorohydrin in the presence of a strong base. This method offers a straightforward route to the desired 1,3-disubstituted glycerol derivative. Alternative strategies involving the use of protecting groups for selective functionalization of glycerol's primary hydroxyl groups are also discussed to provide a broader context for researchers.

Introduction

Glycerol is a versatile and readily available trifunctional building block in organic synthesis. The selective functionalization of its hydroxyl groups is crucial for the synthesis of a wide range of compounds, including pharmaceuticals, and complex lipids. The benzylation of the primary hydroxyl groups at the 1 and 3 positions, leaving the secondary hydroxyl at the 2-position free, yields 1,3-di-O-benzylglycerol. This intermediate is particularly useful as the benzyl groups can be readily removed under mild hydrogenolysis conditions, allowing for further synthetic manipulations at the 2-position. This protocol details a common and effective method for achieving this selective benzylation.

Experimental Protocol: Synthesis of 1,3-di-O-benzylglycerol

This protocol is adapted from a procedure utilizing benzyl alcohol and epichlorohydrin.[1]

Materials:

-

Benzyl alcohol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Toluene

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water (deionized)

-

Round-bottom flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, add benzyl alcohol (3.9 mol).

-

Base Addition: Prepare a solution of sodium hydroxide (2.5 mol) in water (200 mL). Add this solution to the benzyl alcohol over a period of 10 minutes while stirring. The mixture will heat up; cool it to 25 °C.

-

Epichlorohydrin Addition: With vigorous stirring, add epichlorohydrin (1.08 mol) to the reaction mixture over a period of 30 minutes. Maintain the temperature at or near 25 °C.

-

Reaction: Continue to stir the mixture vigorously for 16 hours at room temperature.

-

Workup:

-

Dilute the reaction mixture with water (1000 mL).

-

Transfer the mixture to a separatory funnel and extract with toluene (3 x 500 mL).

-

Combine the organic extracts and wash with water (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the toluene extract under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Purify the crude oil by vacuum distillation to yield 1,3-di-O-benzylglycerol.

-

Data Presentation

The following table summarizes the quantitative data and physical properties for the synthesis of 1,3-di-O-benzylglycerol.

| Parameter | Value | Reference |

| Reactants & Stoichiometry | ||

| Benzyl Alcohol | 3.9 mol | [1] |

| Epichlorohydrin | 1.08 mol | [1] |

| Sodium Hydroxide | 2.5 mol | [1] |

| Reaction Conditions | ||

| Temperature | 25 °C | [1] |

| Reaction Time | 16 hours | [1] |

| Product Information | ||

| Product Name | 1,3-di-O-benzylglycerol | [2] |

| Synonyms | 1,3-Bis(benzyloxy)-2-propanol | [2] |

| Yield | 50% | [1] |

| Boiling Point | 155 °C (at 0.5 mmHg) | [1] |

| 226-227 °C (at 3 mmHg) | [2] | |

| Density | 1.103 g/mL at 20 °C | [2] |

| Refractive Index | n20/D 1.549 | [2] |